Pentetate calcium trisodium is derived from pentetic acid, which is a polyaminopolycarboxylic acid. The compound was first synthesized in 1954 and has since been utilized in various medical applications, particularly in the context of radiological emergencies and heavy metal poisoning . It is classified under the category of human prescription drugs and is recognized for its efficacy in treating internal contamination with transuranic elements such as plutonium, americium, and curium .
The synthesis of pentetate calcium trisodium involves the reaction of pentetic acid with calcium carbonate and sodium hydroxide. The general procedure includes:
This method ensures that the final product is a clear, colorless solution suitable for clinical use .
The molecular structure of pentetate calcium trisodium features a central calcium ion coordinated by five nitrogen atoms from the diethylenetriamine backbone and several oxygen atoms from the carboxylate groups. This structure allows it to form stable chelates with various metal ions due to its multiple binding sites:
The structural representation can be visualized as follows:
This arrangement facilitates the exchange of calcium ions for more toxic metals during chelation therapy.
Pentetate calcium trisodium primarily acts through complexation reactions where it binds to heavy metals and radionuclides. Key reactions include:
The mechanism of action of pentetate calcium trisodium involves its high affinity for metal ions. Upon administration:
This mechanism is crucial for mitigating the effects of radioactive contamination.
Pentetate calcium trisodium exhibits several notable physical and chemical properties:
These properties are essential for ensuring safety and efficacy during intravenous administration .
Pentetate calcium trisodium has several important applications in medicine:
The compound's ability to facilitate rapid elimination of toxic metals makes it a vital tool in both clinical settings and emergency response scenarios .
Pentetate calcium trisodium, systematically named calcium trisodium 2-[bis({2-[bis(carboxymethyl)amino]ethyl})amino]acetate, is a coordination complex with the molecular formula C₁₄H₁₈CaN₃Na₃O₁₀. Its architecture centers on a calcium ion chelated by the octadentate ligand diethylenetriaminepentaacetic acid (DTPA), forming a stable cage-like complex. Three sodium counterions maintain charge balance, resulting in an overall molecular weight of 497.36 g/mol (monoisotopic mass: 497.0311175 g/mol) [4].
The ligand DTPA provides eight coordination sites: five carboxylate oxygen atoms and three nitrogen atoms. This allows pentetate calcium trisodium to adopt a distorted square-antiprismatic geometry around the central calcium ion, achieving high thermodynamic and kinetic stability. The coordination dynamics enable competitive transmetalation, where DTPA can relinquish calcium to bind more strongly with trivalent actinides (e.g., plutonium, americium) or lanthanides (e.g., gadolinium). This ligand-exchange mechanism underpins its clinical utility as a decorporation agent [4] [7].
Table 1: Atomic Coordination in Pentetate Calcium Trisodium
Coordination Site | Atom Type | Bond Character |
---|---|---|
Carboxylate groups | 5 Oxygen atoms | Ionic/Covalent |
Amine groups | 3 Nitrogen atoms | Covalent |
Central ion | Calcium | Coordination bond |
The SMILES notation ([Na+].[Na+].[Na+].[Ca++].[O-]C(=O)CN(CCN(CC([O-])=O)CC([O-])=O)CCN(CC([O-])=O)CC([O-])=O
) and InChI key (AYFCVLSUPGCQKD-UHFFFAOYSA-I
) further elucidate its atomic connectivity and stereochemical uniqueness [4].
The efficacy of pentetate calcium trisodium derives from the relative stability constants of its metal complexes. DTPA exhibits exceptionally high affinity for trivalent and tetravalent actinides over alkaline earth metals like calcium. Key stability constants (log K) include:
This hierarchy enables spontaneous transmetalation:
Ca[Ca-DTPA]³⁻ + Gd³⁺ → Ca²⁺ + [Gd-DTPA]²⁻ (log K = 11.7)
Experimental studies confirm that intravenous Ca-DTPA administration mobilizes gadolinium deposited in rat brains after linear contrast agent (gadodiamide) exposure. The urinary gadolinium excretion increases 10-fold compared to saline controls, demonstrating in vivo ligand exchange [7]. Notably, macrocyclic gadolinium complexes (e.g., gadobutrol) resist Ca-DTPA-mediated dissociation due to their higher kinetic stability [7].
Table 2: Thermodynamic Stability Constants of DTPA Complexes
Metal Ion | Oxidation State | log K (Stability Constant) |
---|---|---|
Gadolinium | III | 22.5 |
Plutonium | IV | ~30 |
Americium | III | 25.6 |
Calcium | II | 10.8 |
Data synthesized from experimental studies [4] [7]
Pentetate calcium trisodium is a hygroscopic solid with high water solubility (11.0 mg/mL at 25°C). Its aqueous solutions exhibit near-neutral pH (5.0–7.5 for 200 mg/mL solutions), critical for biocompatibility during intravenous or inhalation administration [4] [5].
Key physicochemical properties include:
The compound’s osmolarity is concentration-dependent. A 1 g/5 mL injection concentrate (~200 mg/mL) has high osmolarity (>1000 mOsm/L), necessitating dilution to isotonic levels (≈300 mOsm/L) for intravenous infusion. Standard diluents include 5% dextrose, lactated Ringer’s, or 0.9% saline [5].
pH-dependent behavior arises from carboxylate protonation states:
Predicted properties from ALOGPS models indicate low lipophilicity (log P = 0.22) and moderate solubility (log S = -1.7), consistent with its hydrophilic nature. These properties prevent passive diffusion across lipid membranes, confining its action to extracellular spaces and circulation [4].
Table 3: Physicochemical Properties of Pentetate Calcium Trisodium
Property | Value | Method/Reference |
---|---|---|
Molecular weight | 497.36 g/mol | Monoisotopic mass |
Water solubility | 11.0 mg/mL | ALOGPS |
log P (Partition coeff.) | 0.22 | ALOGPS |
Polar surface area | 210.37 Ų | ChemAxon |
Rotatable bonds | 16 | ChemAxon |
pKa (strongest acidic) | 1.95 | ChemAxon |
pKa (strongest basic) | 8.82 | ChemAxon |
Physiological charge | -3 | ChemAxon |
Data compiled from PubChem and DrugBank [4]
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0